

Protocol for negative staining in electron microscopy using ammonium paramolybdate

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Compound of Interest

Compound Name: *Ammonium paramolybdate tetrahydrate*

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An Application Note and Protocol for Negative Staining in Electron Microscopy Using Ammonium Paramolybdate

Introduction

Negative staining is a rapid and straightforward method for preparing biological macromolecules and cellular components for transmission electron microscopy (TEM). This technique surrounds the specimen with a heavy metal salt solution, which, upon drying, forms an electron-dense cast around the particle. The specimen itself remains unstained and appears as a light object against a dark background. Ammonium paramolybdate is a commonly used negative stain, particularly for samples that are sensitive to the acidic pH of other stains like uranyl acetate.^{[1][2]} It is also beneficial for osmotically sensitive organelles.^[1] While it may produce lower contrast compared to uranyl-based stains, its neutral pH and fine grain make it a valuable tool for structural analysis of various biological samples.^{[1][3]} This document provides a detailed protocol for negative staining using ammonium paramolybdate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation and application of ammonium paramolybdate negative stain.

Parameter	Recommended Value/Range	Notes
Ammonium Molybdate Concentration	1-2% (w/v)	Higher concentrations (e.g., 4% or 16%) can be used for "deep staining" techniques. [4]
pH of Staining Solution	7.0	Adjust with ammonium hydroxide or sodium hydroxide. Do not exceed pH 7.0 to avoid crystallization upon drying. [1]
Additive (Trehalose)	1% (w/v)	Can be included to prevent specimen collapse during drying. [4]
Sample Incubation on Grid	~25 seconds	This can be sample-dependent. [4]
Stain Incubation on Grid	~10-20 seconds	Varies with the chosen protocol. [1][4]
On-Grid Fixation (optional)	0.15% glutaraldehyde	Recommended for samples prone to disassembly. [5][6]
Sample Volume	3 µL	A typical volume for application to the grid. [4][7]
Stain Droplet Volume	~50 µL	Used for the staining step. [4]

Experimental Protocols

This section details the necessary steps for preparing the staining solution and performing the negative staining procedure.

Materials

- Ammonium paramolybdate ($(\text{NH}_4)_6\text{Mo}_7\text{O}_{24} \cdot 4\text{H}_2\text{O}$)
- Distilled or deionized water

- Ammonium hydroxide or 10 N NaOH for pH adjustment
- Trehalose (optional)
- Glutaraldehyde (optional, for fixation)
- Electron microscopy grids (e.g., carbon-coated Formvar grids)
- Glow discharger
- Pipettes and tips
- Filter paper
- Parafilm
- Forceps

Stain Solution Preparation

1. Standard 2% Ammonium Molybdate Solution:

- Dissolve 0.2 g of ammonium paramolybdate in 10 mL of distilled water to make a 2% (w/v) solution.[\[1\]](#)
- Adjust the pH to 7.0 using ammonium hydroxide or NaOH.[\[1\]](#) Use pH paper for accurate measurement.
- Filter the solution through a 0.2 μ m syringe filter immediately before use.[\[4\]](#)

2. 4% Ammonium Molybdate with 1% Trehalose (for Deep Staining):

- In a 1.5 mL tube, dissolve 0.04 g of ammonium molybdate and 0.01 g of trehalose in 0.8 mL of distilled water.[\[4\]](#)
- Adjust the pH to 7.0 with a few drops of 10 N NaOH.[\[4\]](#)
- Bring the final volume to 1.0 mL with distilled water.[\[4\]](#)

- Filter the solution through a 0.2 μm syringe filter before use.[4]

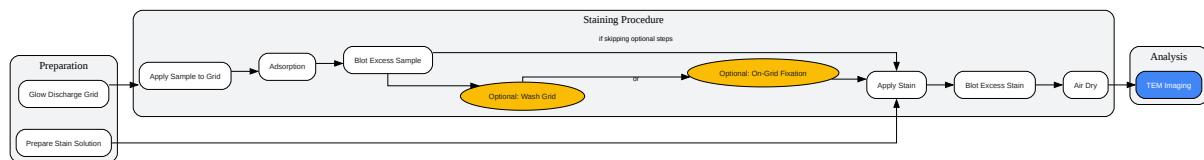
Note: It is recommended to prepare staining solutions fresh before each experiment.[4]

Negative Staining Procedure (Single Droplet Method)

- Grid Preparation: Glow discharge the carbon-coated side of the EM grid for approximately 30 seconds to render the surface hydrophilic.[5][7]
- Sample Application: Place a 3 μL drop of the sample solution onto the glow-discharged grid. [4][7]
- Adsorption: Allow the sample to adsorb to the grid for about 25-60 seconds.[4][5][7]
- Blotting: Using filter paper, carefully blot away the excess sample solution from the edge of the grid, leaving a thin film of liquid.[5][7]
- (Optional) Washing Step: To remove interfering salts or buffer components, the grid can be washed by placing it sample-side down on a drop of distilled water or a suitable buffer for a few seconds, followed by blotting.[1]
- (Optional) On-Grid Fixation: For samples that may be disrupted by the stain, apply a drop of 0.15% glutaraldehyde to the grid for a short period, then blot.[5][6]
- Staining: Immediately place the grid, sample side down, onto a ~50 μL drop of the prepared ammonium molybdate staining solution on a piece of Parafilm.[4]
- Incubation: Allow the grid to remain on the stain droplet for 10-20 seconds.[1][4]
- Final Blotting: Remove the grid and blot away the excess stain with filter paper. There should be no visible liquid on the grid surface.[4]
- Drying: Allow the grid to air dry completely before inserting it into the electron microscope.[1] If the surface still appears wet, you can gently wave the grid in the air to speed up evaporation.[4]

Visualizations

Experimental Workflow



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